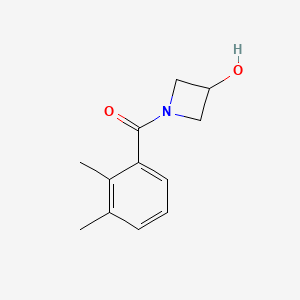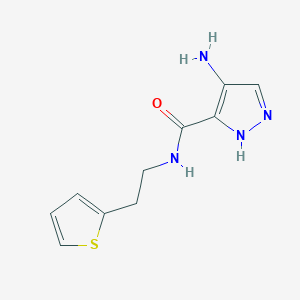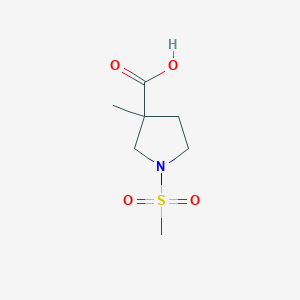
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone, also known as S-2474, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone exerts its therapeutic effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. Additionally, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of the endocannabinoid system without affecting other systems in the body. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of future research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects and safety of this compound in animal models and humans.
In conclusion, this compound is a novel compound that has shown potential therapeutic effects in scientific research studies. Its inhibition of FAAH has been found to reduce inflammation, pain, and oxidative stress, and improve cognitive function and anxiety-like behavior in animal models. While there are limitations to its use in lab experiments, this compound holds promise for future therapeutic applications and warrants further investigation.
Méthodes De Synthèse
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with 3-aminopropanol, followed by the reaction of the resulting intermediate with sodium borohydride and acetic anhydride. The final product is obtained through the reaction of the intermediate with hydroxylamine hydrochloride and sodium acetate.
Applications De Recherche Scientifique
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has shown potential therapeutic effects in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to be effective in reducing neuropathic pain and improving cognitive function in animal models.
Propriétés
IUPAC Name |
(2,3-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-3-5-11(9(8)2)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNPZYLKPPLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)

![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)



![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)

